cis-6-Fluoro-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine
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Overview
Description
cis-6-Fluoro-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine: is a chemical compound with a unique structure that includes a fluorine atom and two methyl groups attached to a tetrahydropyrido-diazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-6-Fluoro-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine typically involves multi-step organic reactions. One common approach is to start with a suitable pyridine derivative and introduce the fluorine and methyl groups through a series of substitution and addition reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to ensure consistent quality and yield. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the ring system, with common reagents including halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, cis-6-Fluoro-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound may be used to study the effects of fluorine substitution on biological activity. It can serve as a model compound for understanding the interactions between small molecules and biological targets.
Medicine: In medicine, this compound has potential applications as a pharmaceutical agent. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of other chemicals. Its unique properties may offer advantages in specific applications, such as in the creation of specialty polymers or coatings.
Mechanism of Action
The mechanism of action of cis-6-Fluoro-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and methyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- cis-6-Fluoro-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-D][1,4]diazepine
- cis-6-Fluoro-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-F][1,4]diazepine
Uniqueness: cis-6-Fluoro-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine is unique due to its specific fluorine and methyl substitutions, which can significantly impact its chemical and biological properties. These substitutions can alter the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Biological Activity
The compound cis-6-Fluoro-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine is a member of the pyrido[3,4-E][1,4]diazepine family, which has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound based on available research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H14FN3
- Molecular Weight : 219.25 g/mol
The biological activity of this compound primarily involves its interaction with neurotransmitter systems in the central nervous system (CNS). Research indicates that compounds within this class exhibit properties as selective modulators of GABA receptors and may influence calcium channel activity.
Key Mechanisms:
- GABA Receptor Modulation : The compound may enhance the inhibitory effects of GABA neurotransmission, which is critical in regulating neuronal excitability and preventing seizures.
- Calcium Channel Blockade : It has been suggested that this compound acts as a selective blocker of T-type calcium channels (CaV3), which play a significant role in neuronal firing patterns and excitability.
Antiepileptic Properties
A study focusing on the efficacy of related compounds demonstrated that modifications in the molecular structure could lead to enhanced activity against epilepsy models. For instance:
- Compound 31c , a derivative closely related to our compound of interest, showed promising results in the WAG/Rij rat model for generalized nonconvulsive absence-like epilepsy. It exhibited selectivity for T-type calcium channels while maintaining low toxicity profiles .
Pharmacokinetics
The pharmacokinetic profile is crucial for assessing the viability of this compound as a therapeutic agent:
- Solubility : Compounds with similar structures have shown varying solubility profiles; optimizing solubility can significantly enhance bioavailability.
- Metabolic Stability : Studies indicate that modifications to the diazepine core can improve metabolic stability and reduce the formation of undesirable metabolites .
Case Studies
Several studies have evaluated the biological activity of pyrido[3,4-E][1,4]diazepines:
- Study on Anticonvulsant Activity : A group of researchers synthesized various derivatives and tested their anticonvulsant properties in animal models. The results indicated that specific substitutions at the 6-position significantly improved efficacy against seizure activity.
- Toxicity Evaluation : Toxicological assessments revealed that certain derivatives exhibited low toxicity in vitro and in vivo models. This aspect is crucial for further development into clinical candidates .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C10H14FN3 |
---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
(3R,5S)-6-fluoro-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-e][1,4]diazepine |
InChI |
InChI=1S/C10H14FN3/c1-6-3-13-9-5-12-4-8(11)10(9)7(2)14-6/h4-7,13-14H,3H2,1-2H3/t6-,7+/m1/s1 |
InChI Key |
MSHZCMXCIIKFJM-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@@H]1CNC2=CN=CC(=C2[C@@H](N1)C)F |
Canonical SMILES |
CC1CNC2=CN=CC(=C2C(N1)C)F |
Origin of Product |
United States |
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